2-Fluoro-2-phenylacetaldehyde

Description

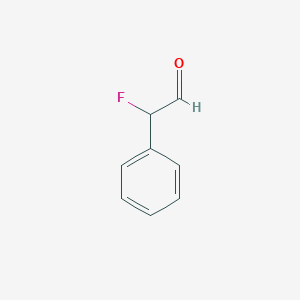

2-Fluoro-2-phenylacetaldehyde (C₈H₇FO) is an α-fluorinated aromatic aldehyde characterized by a fluorine atom at the α-carbon adjacent to the aldehyde group. Fluorine’s high electronegativity and small atomic radius increase the compound’s polarity and stability, making it a candidate for applications in asymmetric catalysis and bioactive molecule design.

Properties

Molecular Formula |

C8H7FO |

|---|---|

Molecular Weight |

138.14 g/mol |

IUPAC Name |

2-fluoro-2-phenylacetaldehyde |

InChI |

InChI=1S/C8H7FO/c9-8(6-10)7-4-2-1-3-5-7/h1-6,8H |

InChI Key |

HZJKHBGFRRUKDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C=O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 2-Fluoro-2-phenylacetaldehyde with key structural analogs, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Observations:

Substituent Effects on Reactivity :

- The fluorine substituent in this compound exerts a strong inductive (-I) effect, polarizing the aldehyde group and increasing electrophilicity. This contrasts with the weaker -I effect of chlorine in (S)-2-Chloro-2-phenylacetic acid, which may result in lower acidity compared to fluorine derivatives .

- The methoxy group in 2-Methoxy-2-phenylacetic acid acts as an EDG via resonance (+R), reducing acidity and stabilizing intermediates, whereas fluorine’s -I effect enhances electrophilic reactivity .

Steric and Stability Considerations: Fluorine’s small atomic radius minimizes steric hindrance, allowing this compound to participate in sterically demanding reactions more effectively than bulkier substituents like -O-pentyl (as noted in oligonucleotide studies) . Methyl 2-phenylacetoacetate’s crystalline solid form and stability at -20°C suggest that fluorinated analogs like this compound may also exhibit favorable storage properties, though experimental confirmation is needed .

Applications in Drug Design: Evidence from oligonucleotide research highlights fluorine’s role in enhancing RNA binding affinity and metabolic stability . By analogy, this compound could improve bioavailability in drug candidates compared to non-fluorinated analogs. Methyl 2-phenylacetoacetate’s use as a reference standard in amphetamine synthesis underscores the importance of substituent choice in regulating synthetic pathways, a principle applicable to fluorinated aldehydes in medicinal chemistry .

Research Findings and Mechanistic Insights

- RNA Binding Affinity : Fluorinated oligonucleotides demonstrated superior RNA hybridization compared to 2′-deoxy, 2′-O-methyl, and other analogs . This suggests that fluorine’s electronegativity in this compound may similarly enhance interactions in biochemical systems.

- RNase H Activation : Chimeric oligonucleotides with ≥5 2′-deoxy residues restored antisense activity, indicating that fluorine’s benefits require strategic placement to avoid steric clashes . This principle may guide the design of fluorinated aldehydes in drug conjugates.

- Thermodynamic Stability : Methoxy and chloro derivatives exhibit distinct stability profiles due to electronic effects, with fluorine likely offering intermediate or superior stability depending on the reaction environment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.